N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of related pyrazole-benzenesulfonamide derivatives typically involves cyclocondensation reactions, starting from appropriate diketones and hydrazinobenzenesulfonamide hydrochlorides. These processes are crucial for creating the core pyrazole structure and incorporating the benzenesulfonamide functionality. For example, one study on a similar molecule, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, describes its preparation via cyclocondensation, highlighting the importance of precise reaction conditions and the role of morpholine and benzenesulfonamide components in the molecular framework (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazole-benzenesulfonamide derivatives is often elucidated using spectroscopic techniques like FTIR, NMR, and HRMS. These methods provide detailed information about the arrangement of atoms and the electronic environment within the molecule. For example, the crystallographic study of similar compounds has revealed significant differences in conformations, which could influence their biological activities and interactions with other molecules (Borges et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyrazole-benzenesulfonamide derivatives includes their ability to undergo further functionalization and participate in various chemical reactions. These properties are influenced by the presence of the pyrazole ring and the benzenesulfonamide moiety, which can engage in hydrogen bonding, electronic interactions, and other types of chemical reactivity. The specific reactivity patterns can be explored through experimental studies and molecular docking analyses to understand their potential biological activities (Karunakar et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(2-methylpyrazol-3-yl)ethyl]-3-(morpholine-4-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-15(5-7-18-20)6-8-19-26(23,24)16-4-2-3-14(13-16)17(22)21-9-11-25-12-10-21/h2-5,7,13,19H,6,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOXUARQFJPPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCNS(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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